molecular formula C11H9NO3 B075006 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS No. 1136-45-4

5-Methyl-3-phenylisoxazole-4-carboxylic acid

Cat. No. B075006
CAS RN: 1136-45-4
M. Wt: 203.19 g/mol
InChI Key: PENHKTNQUJMHIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid derivatives, including 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been achieved through innovative methods. A notable approach involves the domino isoxazole-isoxazole isomerization, catalyzed by Fe(II), leading to isoxazole-4-carboxylic esters and amides with good yields. This process showcases a controlled transformation of 4-acyl-5-methoxy-/5-aminoisoxazoles into desired products under specific conditions (Serebryannikova et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been studied through various methods such as X-ray crystallography and DFT calculations. These studies provide insights into the conformational preferences, electronic structure, and spectral features of the compound. For instance, detailed DFT studies have been conducted to understand the electronic structure and spectral features of similar compounds (Singh et al., 2019).

Chemical Reactions and Properties

Isoxazole derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and isomerization processes. The selective nucleophilic chemistry applied in synthesizing 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids highlights the versatility of isoxazole cores as functionalized scaffolds for further chemical modifications (Robins et al., 2007).

Scientific Research Applications

  • Tautomerism and Basicity Studies : Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles-isoxazol-5-ones, revealing insights into their chemical behavior in different solvents and forms (Boulton & Katritzky, 1961).

  • Synthesis and Biological Activity in Cancer Treatment : Kletskov et al. (2018) synthesized novel derivatives of comenic acid containing isoxazole moieties, including 5-methyl-3-phenylisoxazole-4-carboxylic acid. These compounds, combined with the anticancer drug Temobel, showed a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).

  • Preparation and Reactivity in Organic Synthesis : Micetich and Chin (1970) explored the preparation and lithiation of 3,5-disubstituted isoxazoles, including derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid. These studies contribute to the understanding of reactions in organic synthesis (Micetich & Chin, 1970).

  • Nitration Studies : Katritzky et al. (1975) studied the nitration of phenylisoxazoles, including 5-methyl-3-phenylisoxazole-4-carboxylic acid, to understand their electrophilic substitution mechanisms (Katritzky et al., 1975).

  • Isoxazole-4-carboxylic Acids Synthesis : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives via isoxazole-isoxazole isomerization, highlighting a new pathway in organic synthesis (Serebryannikova et al., 2019).

  • Corrosion Inhibition : Solomon et al. (2021) investigated the use of 5-methyl-3-phenylisoxazole-4-carboxylic acid in corrosion inhibition for low carbon steel, demonstrating its effectiveness in acidic environments (Solomon et al., 2021).

Safety And Hazards

This compound is harmful if swallowed. After handling, it is recommended to wash thoroughly. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Dispose of contents/container in accordance with local/regional/national/international regulations .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061556
Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenylisoxazole-4-carboxylic acid

CAS RN

1136-45-4
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Record name 5-methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

To 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (0.853 g, 3.69 mmol) in methanol (12 mL) was added 2N NaOH (8 mL) the reaction solution was stirred at ambient temperature for 60 hr. The solution was dilute with water and extracted twice with ethyl acetate. The combined extract was washed with brine and dried over MgSO4 and concentrated. Recrystallization (hexanes/ethyl acetate) afforded a white solid (0.540 g, 72% yield).
Quantity
0.853 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AA Hydorn, FA McGinn, JR Moetz… - The Journal of Organic …, 1962 - ACS Publications
… Since the product from A is known to be 5-methyl-3-phenylisoxazole-4-carboxylic acid (Ila), that from C must be 3-methyl-5-phenylisoxazole-4-carboxylic acid (Ilia). The spectrochemical …
Number of citations: 11 pubs.acs.org
N Srikantamurthy, GJ Vishalakshi… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C11H9NO3, the phenyl and isoxazole rings form a dihedral angle of 56.64 (8). The carboxy group is almost in the same plane as the isoxazole ring with a C—C—…
Number of citations: 3 scripts.iucr.org
Y Sert, M Mahendra, S Keskinoğlu… - … Acta Part A: Molecular …, 2015 - Elsevier
… In our recent attempts to meet this challenge, we have synthesized and reported the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid by single crystal X-ray diffraction …
Number of citations: 8 www.sciencedirect.com
MM Solomon, KE Essien, RT Loto… - Journal of Adhesion …, 2022 - Taylor & Francis
… The inhibition performance of 5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC) alone and in combination with potassium iodide (KI) for low carbon steel in 1.0 M HCl and H 2 SO 4 …
Number of citations: 6 www.tandfonline.com
FP Doyle, JC Hanson, AAW Long… - Journal of the …, 1963 - pubs.rsc.org
… In 5-methyl-3-phenylisoxazole-4 carboxylic acid, however, the rings are believed to be already inclined at an appreciable angle,l3 so it is not surprising that in this series ortho-…
Number of citations: 35 pubs.rsc.org
FP Doyle, JC Hanson, AAW Long… - Journal of the Chemical …, 1963 - pubs.rsc.org
… treatment with hot, concentrated alkali the acylisoxazolone (VI; R = Ph) underwent a rearrangement of the type studied by Speroni,, to give 5-methyl-3-phenylisoxazole-4 carboxylic acid …
Number of citations: 7 pubs.rsc.org
S Jeyaseelan, KB Umeshab, M Mahendraa - core.ac.uk
In the title compound, C11H9NO3, the phenyl and isoxazole rings form a dihedral angle of 56.64 (8). The carboxy group is almost in the same plane as the isoxazole ring with a C—C—…
Number of citations: 0 core.ac.uk
JI McKenna, L Schlicksupp, NR Natale… - Journal of medicinal …, 1988 - ACS Publications
… 5-Methyl-3phenylisoxazole-4-carboxylic acid was metalated by the dianion method and … To 5methyl-3-phenylisoxazole-4-carboxylic acid (5 g, 0.0246 mol) was added freshlydistilled …
Number of citations: 35 pubs.acs.org
PV Badadhe, LR Patil, SS Bhagat… - Journal of …, 2013 - Wiley Online Library
… The compounds 3a, 3b, 3c, 3d, 3e, 3f, 3g, 3h required for the synthesis of the title compounds were prepared by reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with …
Number of citations: 11 onlinelibrary.wiley.com
K Li, H Hu, B Liu, X Lin, H Huang, Y Liu, Z Kang - RSC advances, 2016 - pubs.rsc.org
… coordination polymers, [Co(bpp)(mpca) 2 ] (1), [Zn(bpp)(mpca) 2 ] (2), and [Cd(bpp)(mpca) 2 ] (3) [bpp = 1,3-bis(4-pyridyl)propane, mpca = 5-methyl-3-phenylisoxazole-4-carboxylic acid]…
Number of citations: 4 pubs.rsc.org

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